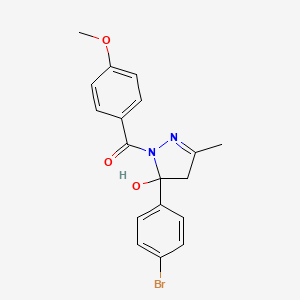![molecular formula C21H26N2O2 B5090537 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as DOPP and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine is not fully understood. However, it has been suggested that the compound inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in the accumulation of neurotransmitters such as acetylcholine and dopamine, which play a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine have been studied extensively. This compound has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. It has also been found to improve cognitive function and memory in animal models. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine in lab experiments is that it exhibits inhibitory activity against various enzymes. This makes it a potential candidate for the development of drugs for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and depression. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Therefore, further studies are required to elucidate its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine. One of the future directions is to study its potential therapeutic applications in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are required to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound. Furthermore, the anticancer activity of this compound needs to be studied in more detail to determine its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine is a chemical compound that has potential applications in scientific research. This compound exhibits inhibitory activity against various enzymes and has potential therapeutic applications in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and depression. However, further studies are required to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine can be achieved using various methods. One of the commonly used methods involves the reaction of 1-(3-phenyl-2-propynoyl)piperidine with 3-pyrrolidinone in the presence of a catalyst. The reaction is carried out under reflux conditions with anhydrous toluene as the solvent. The product is then purified using column chromatography to obtain 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine in high purity.
Applications De Recherche Scientifique
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine has potential applications in scientific research. This compound has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has potential therapeutic applications in the treatment of these diseases.
Propriétés
IUPAC Name |
3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20(22-14-4-5-15-22)11-9-19-12-16-23(17-13-19)21(25)10-8-18-6-2-1-3-7-18/h1-3,6-7,19H,4-5,9,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELKFORRTVZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)
![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)